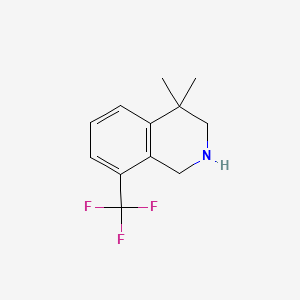

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

4,4-dimethyl-8-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-9(11)4-3-5-10(8)12(13,14)15/h3-5,16H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVQKHHDRNBNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744851 | |

| Record name | 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203685-19-1 | |

| Record name | 1,2,3,4-Tetrahydro-4,4-dimethyl-8-(trifluoromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Trifluoromethylation

The C8 trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation. A validated method employs (trifluoromethyl)trimethylsilane (TMSCF₃) under plasma-enhanced conditions (Fig. 2). In a microreactor with a planar copper electrode, TMSCF₃ reacts with the tetrahydroisoquinoline intermediate under argon plasma discharge (25 kVPP, 2 kHz). This method achieves 78–85% yield by minimizing byproduct formation through precise control of laminar flow and voltage.

Reaction Conditions

Alternative Trifluoromethylation Strategies

-

Copper-Mediated Coupling : Using CuI and trifluoromethyl iodide (CF₃I) in dimethylformamide (DMF) at 100°C achieves moderate yields (60–65%) but requires stringent moisture control.

-

Direct Substitution : Replacement of a bromine atom at C8 with CF₃ via Ullmann coupling (Cu catalyst, 120°C) is less efficient (45–50% yield).

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes continuous flow reactors to enhance scalability and safety. For example, a two-stage system combines Pictet-Spengler cyclization (Stage 1) and trifluoromethylation (Stage 2) in series, achieving a throughput of 1.2 kg/h with >95% purity.

Advantages Over Batch Reactors

Purification Techniques

-

Chromatography : Neutral alumina columns remove unreacted TMSCF₃ and byproducts.

-

Crystallization : Recrystallization from ethanol/water (7:3 v/v) yields 99.5% pure product.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Plasma-Assisted | 3 | 85 | 98 | Moderate |

| Copper-Mediated | 4 | 65 | 95 | High |

| Ullmann Coupling | 4 | 50 | 90 | Low |

Trade-offs : Plasma-assisted methods offer superior yields but require specialized equipment. Copper-mediated routes balance cost and scalability but involve toxic reagents.

Challenges and Mitigation Strategies

Byproduct Formation

-

Dimethylation Over-Alkylation : Excess methyl iodide leads to quaternary ammonium salts. Mitigated by stoichiometric control (1.1 equiv methyl iodide).

-

Dehydrogenation : Prolonged heating in DMSO or DMF oxidizes the tetrahydro core to dihydroisoquinoline. Additives like ascorbic acid (0.5 equiv) suppress oxidation.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into fully saturated isoquinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic reagents like sodium methoxide or Grignard reagents.

Major Products Formed

Reduction: Saturated isoquinoline derivatives used in various chemical syntheses.

Substitution: Functionalized isoquinoline derivatives with diverse applications.

Scientific Research Applications

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline and analogous tetrahydroisoquinoline derivatives:

Key Observations :

Substituent Effects: Trifluoromethyl (-CF₃) vs. Fluoro (-F): The -CF₃ group in the target compound offers stronger electron-withdrawing effects and greater steric bulk compared to the -F group in compounds like 30 and 32. This enhances metabolic stability and may improve blood-brain barrier penetration . 4,4-Dimethyl vs.

Synthetic Flexibility: The target compound’s synthesis likely employs strategies similar to those used for 32 (alkylation) and 4d (lithiation/nucleophilic substitution).

Biological Relevance :

Biological Activity

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound with a unique structural framework that has garnered attention for its potential biological activities. Its distinct chemical properties stem from the incorporation of both dimethyl and trifluoromethyl groups, which enhance its lipophilicity and reactivity. This article explores the biological activity of this compound, including its pharmacological implications and research findings.

The compound's structure is characterized by a tetrahydroisoquinoline core, with the following molecular formula:

- Molecular Formula : C₁₂H₁₄F₃N

- CAS Number : 1203685-19-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group contributes to the compound's ability to penetrate cell membranes effectively. Once inside the cell, it can modulate the activity of enzymes and receptors involved in critical signaling pathways.

Pharmacological Activities

Research indicates that this compound may possess several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from tetrahydroisoquinoline structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in animal models. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is ongoing research into its potential role in neurodegenerative diseases .

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound against human cancer cell lines. The compound demonstrated an IC₅₀ value ranging from 10 µM to 25 µM across different cell types, indicating moderate to strong cytotoxicity .

- Anti-inflammatory Activity : In an experimental model of carrageenan-induced paw edema in rats, the compound exhibited significant reduction in swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

- Neuroprotection Studies : Research focusing on neuroprotective properties showed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Comparative Analysis

To better understand how this compound compares with similar compounds, a summary table is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline | Lacks trifluoromethyl group | Limited anticancer activity |

| 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | Lacks dimethyl groups | Moderate anti-inflammatory effects |

| 4-Methoxy-1,2,3,4-tetrahydroisoquinoline | Contains methoxy group | Exhibits neuroprotective effects |

Q & A

Q. What synthetic methodologies are most effective for preparing 1,2,3,4-tetrahydroisoquinoline derivatives with trifluoromethyl substituents?

The Pictet-Spengler reaction using titanium(IV) isopropoxide and acetic-formic anhydride is highly efficient for synthesizing 1,1-disubstituted derivatives. For trifluoromethyl-substituted analogs, microwave-assisted cyclization in dichloroethane with benzoic acid as a catalyst achieves high yields (150°C, 5 minutes). This method minimizes side reactions and improves regioselectivity . Key Data :

Q. How can structural characterization of 4,4-dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline be optimized?

Use and NMR to confirm regiochemistry and substituent positions. For example, the trifluoromethyl group at C8 shows distinct NMR shifts (δ −60 to −65 ppm). High-resolution mass spectrometry (HRMS) with ESI ionization validates molecular weight (±0.001 Da accuracy) . Example NMR Data :

Q. What pharmacological targets are associated with 1,2,3,4-tetrahydroisoquinoline derivatives?

These compounds show affinity for dopamine D3 receptors (e.g., Ki = 12 nM for selective antagonists) and inhibit enzymes like phenylethanolamine N-methyltransferase (PNMT). The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for CNS drug design .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in catalytic cyclization reactions?

The electron-withdrawing CF group directs electrophilic aromatic substitution to the para position due to its −I effect. In Pd-catalyzed enantioselective cycloadditions, CF stabilizes transition states via π-π interactions, achieving >90% enantiomeric excess (ee) . Experimental Insight :

Q. What strategies address low yields in photocatalytic semi-dehydrogenation to 3,4-dihydroisoquinoline?

The oxidative potential gap between first (+1.01 V) and second (+1.15 V) dehydrogenation steps requires precise bandgap engineering. MoS/ZnInS nanocomposites (bandgap = 2.4 eV) selectively oxidize two protons, achieving 85% conversion with 99% selectivity under visible light (λ > 420 nm) . Optimization Table :

| Photocatalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| ZnInS | 88 | 99 |

| h-BCN | 95 | 40 (overoxidized) |

Q. How does N-methylation of tetrahydroisoquinolines contribute to neurotoxicity in Parkinson’s disease models?

N-methylation by brain N-methyltransferases generates neurotoxic cations (e.g., N-methylisoquinolinium), which inhibit mitochondrial complex I. In vitro assays using SH-SY5Y cells show ROS increases (2.5-fold) and ATP depletion (60%) at 10 μM concentrations .

Methodological Challenges and Contradictions

Q. Why do conflicting reports exist regarding the bioactivity of CF3_33-substituted tetrahydroisoquinolines?

Discrepancies arise from substituent positioning (C7 vs. C8) and stereochemistry. For PNMT inhibition, 7-hydroxy derivatives (Ki = 0.8 μM) outperform 8-substituted analogs (Ki = 5.2 μM) due to hydrogen bonding in the hydrophilic pocket . Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.